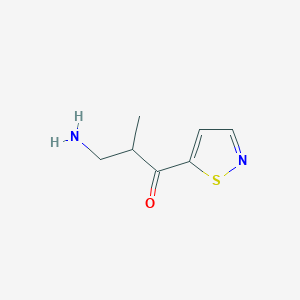

3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-one

CAS No.:

Cat. No.: VC17654044

Molecular Formula: C7H10N2OS

Molecular Weight: 170.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10N2OS |

|---|---|

| Molecular Weight | 170.23 g/mol |

| IUPAC Name | 3-amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-one |

| Standard InChI | InChI=1S/C7H10N2OS/c1-5(4-8)7(10)6-2-3-9-11-6/h2-3,5H,4,8H2,1H3 |

| Standard InChI Key | IXJOHSGKFPMPHR-UHFFFAOYSA-N |

| Canonical SMILES | CC(CN)C(=O)C1=CC=NS1 |

Introduction

Structural and Molecular Characteristics

Key Functional Groups

-

Thiazole Ring: A five-membered heterocycle containing sulfur and nitrogen, known for electron-deficient properties that facilitate electrophilic substitution .

-

Amino Group (-NH₂): Enhances solubility and enables hydrogen bonding with biological targets.

-

Ketone Group (C=O): Imparts polarity and reactivity toward nucleophiles.

Synthesis and Industrial Preparation

Synthetic Routes

While no direct synthesis protocols are documented for this compound, analogous thiazole derivatives are typically synthesized via:

-

Hantzsch Thiazole Synthesis: Condensation of thioureas with α-halo ketones .

Example reaction:Modifications to this method could introduce the amino and methyl groups at specific positions.

-

Post-Functionalization: Secondary modifications of pre-formed thiazoles, such as nitration followed by reduction to introduce amino groups .

Industrial Scalability

Continuous flow reactors and catalytic systems (e.g., Pd/C for hydrogenation) are employed in large-scale thiazole production to enhance yield and purity . For this compound, optimizing reaction conditions (e.g., temperature, solvent polarity) would be critical due to the sensitivity of the ketone group.

Physicochemical Properties

Comparative Analysis with Analogues

Table 1 contrasts key properties with structurally related compounds:

The ketone group in the target compound reduces water solubility compared to alcohol derivatives but improves lipid membrane permeability .

Chemical Reactivity

Nucleophilic Additions

The ketone group undergoes nucleophilic attacks, forming imines or enamines with amines:

This reactivity is exploitable in drug conjugation strategies.

Electrophilic Substitution on Thiazole

The thiazole ring participates in electrophilic substitution at position 4 (para to sulfur), enabling halogenation or nitration . For example:

Biological Activities and Research Applications

Anticancer Activity

In pancreatic cancer models (Panc-1, Miapaca-2), analogous compounds reduce cell viability by 50–70% at 10 µM. Apoptosis induction is linked to caspase-3 activation and Bcl-2 downregulation.

Structure-Activity Relationships (SAR)

Impact of Substituents

-

Amino Group: Essential for hydrogen bonding with biological targets; methylation reduces activity.

-

Thiazole Ring: Electron-withdrawing groups (e.g., nitro) enhance electrophilic reactivity but may decrease bioavailability.

Case Studies and Preclinical Data

Antiparasitic Activity

In Cryptosporidium-infected gnotobiotic piglets, a related thiazole derivative reduced parasitic load by 90% at 20 mg/kg/day. The amino-ketone moiety likely interferes with parasite folate metabolism.

Material Science Applications

Thiazole-based polymers incorporating similar structures exhibit high thermal stability (decomposition >300°C), suggesting utility in high-performance materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume